tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and a piperidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate include:
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl-substituted pyridine ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H23F3N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-5-12(6-9-22)11-24-14-10-13(4-7-21-14)17(18,19)20/h4,7,10,12H,5-6,8-9,11H2,1-3H3 |
InChI Key |
DPDFLJLESXMKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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